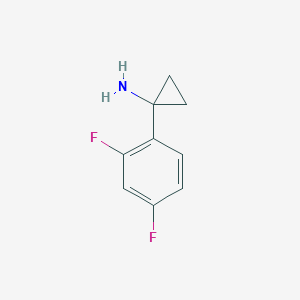

1-(2,4-Difluorophenyl)cyclopropanamine

Description

Significance of Cyclopropane (B1198618) Scaffolds in Molecular Design

The cyclopropane ring, a three-membered carbocycle, is a highly sought-after motif in molecular design for several reasons. Its compact and rigid nature provides a level of conformational constraint that is often desirable in drug candidates, as it can lead to a more favorable entropic profile upon binding to a biological target. The strained nature of the cyclopropane ring also imparts unique electronic properties, influencing the acidity and basicity of nearby functional groups and potentially enhancing interactions with protein active sites. The introduction of a cyclopropane scaffold can also improve a molecule's metabolic stability and membrane permeability, key pharmacokinetic properties that are optimized during the drug discovery process.

Overview of Substituted Phenylcyclopropanamines as Key Intermediates and Research Probes

Within the broader class of cyclopropanamines, those bearing a phenyl substituent have garnered considerable attention. Phenylcyclopropanamines serve as crucial intermediates in the synthesis of a wide range of biologically active compounds. The aromatic ring provides a versatile handle for further functionalization, allowing for the exploration of a large chemical space. As research probes, these molecules have been instrumental in elucidating the structure-activity relationships of various enzymes and receptors.

Specific Focus on Difluorophenylcyclopropanamine Derivatives

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. Difluorophenylcyclopropanamine derivatives, therefore, represent a particularly interesting subclass of substituted phenylcyclopropanamines. The strong electron-withdrawing nature of the fluorine atoms can significantly impact the reactivity and biological activity of the molecule.

A notable example is the isomer (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, which is a key intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. google.com The specific placement of the two fluorine atoms on the phenyl ring is crucial for the desired pharmacological activity. While the 3,4-difluoro isomer is well-documented due to its pharmaceutical importance, the 2,4-difluoro isomer, 1-(2,4-Difluorophenyl)cyclopropanamine, remains a compound of significant interest for the synthesis of new chemical entities.

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₉H₁₀ClF₂N |

| Molecular Weight | 205.63 g/mol |

| Appearance | White to Off-White Powder |

| Melting Point | >185 °C |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| LogP | 3.28170 |

Data for the hydrochloride salt of the 3,4-difluoro isomer is presented for comparison and is sourced from multiple chemical suppliers. hsppharma.comchemicalbook.com

Stereochemical Considerations in Cyclopropanamine Chemistry

The synthesis of cyclopropanamines with a substitution pattern like that of this compound inherently generates multiple stereoisomers. The cyclopropane ring can have substituents arranged in a cis or trans configuration, and the presence of chiral centers leads to the possibility of enantiomers and diastereomers.

For 1-phenylcyclopropanamines, there are two chiral centers, one at the carbon bearing the amino group and the other at the carbon bearing the phenyl group. This gives rise to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The precise control of stereochemistry during the synthesis is a significant challenge but is essential, as different stereoisomers can exhibit vastly different biological activities. The development of stereoselective synthetic methods is, therefore, a key area of research in this field. For instance, in the case of the 3,4-difluoro isomer used for Ticagrelor, the (1R,2S) configuration is the desired one. google.com

Properties

IUPAC Name |

1-(2,4-difluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIDASXFYIADGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4 Difluorophenyl Cyclopropanamine and Analogues

Classical Multi-Step Synthesis Approaches

Classical syntheses typically involve the construction of a substituted cyclopropane (B1198618) ring followed by the introduction or modification of a functional group to yield the final amine.

Synthesis from Nitrocyclopropane (B1651597) Precursors

A key strategy for synthesizing phenylcyclopropylamines involves the reduction of a nitrocyclopropane precursor. chemicalbook.com This method leverages the accessibility of nitro-substituted cyclopropanes, which can be prepared through various cyclopropanation or ring-closure reactions. researchgate.netnih.gov

The synthesis often starts with a substituted benzaldehyde (B42025) or a related precursor. For instance, a synthetic pathway can begin with 1,2-difluorobenzene, which is reacted with 3-chloropropionyl chloride to form 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. chemicalbook.com This intermediate is then converted to a nitro-containing compound, such as 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one. chemicalbook.com A subsequent stereoselective reduction of the keto group, often using a chiral catalyst like an oxazaborolidine with a borane (B79455) complex, yields a chiral nitro alcohol. chemicalbook.comgoogle.com

This alcohol can then be cyclized to form the corresponding nitrocyclopropane. For example, treating (1R)-1-(3',4'-difluorophenyl)-3-nitro-propan-1-ol with triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD) in benzene (B151609) yields (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane. chemicalbook.comgoogle.com The final and crucial step is the reduction of the nitro group to the primary amine. This transformation is commonly achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or zinc dust, to furnish the desired 2-(3,4-difluorophenyl)cyclopropanamine. chemicalbook.comgoogle.com The reduction of the nitro group is a well-established transformation in organic chemistry. nih.govmdpi.com

Derivatization of Carboxylic Acid Precursors

Several classical name reactions provide reliable pathways to amines from carboxylic acids or their derivatives, such as amides. These methods, including the Hofmann, Curtius, and Schmidt rearrangements, are widely applicable to the synthesis of cyclopropylamines.

The Hofmann rearrangement converts primary amides into primary amines with one fewer carbon atom. google.comgoogle.com The reaction typically proceeds by treating the amide with an alkali hypochlorite (B82951) or hypobromite (B1234621) solution. google.comgoogleapis.com For cyclopropylamines, the corresponding cyclopropanecarboxamide (B1202528) is subjected to these conditions to yield the amine. google.comgoogleapis.com An electro-induced variant of the Hofmann rearrangement has also been developed, offering a practical method for converting a range of cyclopropyl (B3062369) amides into the corresponding amines or carbamates in moderate to excellent yields. thieme-connect.comresearchgate.netthieme-connect.com This electrochemical approach avoids the use of highly corrosive and toxic halogen reagents. researchgate.netthieme-connect.com

| Precursor | Reagents | Product | Yield | Reference |

| Cyclopropanecarboxamide | NaOCl, NaOH | Cyclopropylamine (B47189) | High | google.com |

| Substituted Cyclopropyl Amides | Electrolysis, NaBr, Methanol | Cyclopropyl Carbamate | 23-94% | thieme-connect.comthieme-connect.com |

| (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate | Methyl Formate, NH3; then NaOH, NaOCl | (1R,2S)-2-(3,4-difluorophenyl) cyclopropylamine | - | google.comgoogle.com |

The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to a primary amine. wikipedia.org This method is valued for its mild conditions and high tolerance for various functional groups. nih.govnih.gov The synthesis begins with a carboxylic acid, which is converted to an acyl azide. This can be achieved using reagents like diphenylphosphoryl azide (DPPA). guidechem.com The acyl azide then rearranges to an isocyanate, which, upon treatment with an acid (like HCl), hydrolyzes to the primary amine. nih.govguidechem.com A key advantage of the Curtius rearrangement is that the migration of the alkyl or aryl group occurs with complete retention of its stereochemistry. nih.gov

| Precursor | Key Reagents | Key Intermediate | Application | Reference |

| Carboxylic Acid | Acyl Azide (e.g., from DPPA) | Isocyanate | General amine synthesis | nih.govnih.gov |

| (1R,2R)-2-(3,4-difluorophenyl)cyclopropane carboxylic acid | DPPA, Triethylamine; then 6N HCl | Isocyanate | Synthesis of (1R,2S)-REL-2-(3,4-difluorophenyl)cyclopropanamine | guidechem.com |

| 1-Cyclopropylcyclopropanecarboxylic acid | DPPA, t-BuOH | N-Boc-protected amine | Synthesis of (1-cyclopropyl)cyclopropylamine | nih.gov |

The Schmidt reaction provides another route from carboxylic acids to primary amines using hydrazoic acid (HN3) under acidic conditions. wikipedia.orgbyjus.comnumberanalytics.com The reaction proceeds through the formation of an acylium ion, which reacts with hydrazoic acid. wikipedia.orgbyjus.com A rearrangement with the expulsion of nitrogen gas leads to a protonated isocyanate, which is subsequently hydrolyzed to the amine. wikipedia.org Like the Curtius rearrangement, it is closely related in mechanism but generates the acyl azide in situ. wikipedia.org

Approaches from Cyclopropanecarbonitriles

Cyclopropanecarbonitriles serve as effective precursors for the synthesis of cyclopropylamines. The primary method for this conversion is the reduction of the nitrile functional group. libretexts.orgresearchgate.net A common route to cyclopropylamine historically involved the hydrolysis of cyclopropanecarbonitrile (B140667) to cyclopropanecarboxamide, followed by a Hofmann rearrangement. google.comgoogleapis.com

More direct approaches involve the reduction of the nitrile. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines in excellent yields. libretexts.org The reaction involves two successive nucleophilic additions of a hydride to the nitrile's carbon atom. libretexts.org

Alternatively, a one-step method has been developed involving a cooperative titanium(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. organic-chemistry.org This process offers a more direct and simpler route to primary cyclopropylamines from readily available nitrile substrates. organic-chemistry.org

Cyclopropanation Reactions for Ring Formation

These methods focus on constructing the cyclopropane ring itself from acyclic precursors, often establishing the required stereochemistry during the ring-forming step.

Asymmetric Cyclopropanation Strategies

For the synthesis of specific enantiomers of 1-(2,4-Difluorophenyl)cyclopropanamine, asymmetric cyclopropanation is crucial. One notable strategy involves the derivatization of a substituted cinnamic acid with a chiral auxiliary, such as Oppolzer's sultam. google.com This creates a chiral substrate where the subsequent cyclopropanation reaction is directed by the auxiliary, leading to high diastereoselectivity. After the cyclopropane ring is formed, the auxiliary can be removed to yield the chiral cyclopropanecarboxylic acid, which is then converted to the amine via a process like the Curtius rearrangement. google.com

Another approach involves the catalytic asymmetric cyclopropanation of alkenes. While not explicitly detailed for this compound in the provided context, the use of chiral rhodium or copper catalysts with diazo compounds is a well-established method for enantioselective cyclopropane synthesis. researchgate.net

Diastereoselective Cyclopropanation

Diastereoselective cyclopropanation is employed when a substrate already contains a chiral center, and the goal is to control the stereochemistry of the newly formed cyclopropane ring relative to that existing center. An example is the reaction of 2-chloro-1-(3,4-difluorophenyl)ethanol, which can be obtained by the chiral reduction of the corresponding ketone using a chiral oxazaborolidine catalyst. google.com This chiral alcohol is then reacted with a reagent like triethylphosphoacetate in the presence of a strong base (e.g., sodium hydride) to produce a cyclopropyl carboxylate with a specific diastereomeric configuration. google.comgoogle.com The resulting ester is then converted to the target amine through amidation and a Hofmann rearrangement. google.comgoogle.com

Enantioselective Synthesis and Chiral Purity Control

The creation of a single, desired enantiomer from a prochiral starting material or the separation of a racemic mixture are the two main approaches for obtaining enantiomerically pure compounds. Both strategies are employed in the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine, utilizing chiral catalysts and classical resolution techniques to ensure high chiral purity. google.comquickcompany.in

Chiral catalysts are instrumental in asymmetric synthesis, guiding reactions to favor the formation of one enantiomer over the other. In the synthesis of the chiral precursor to 2-(3,4-difluorophenyl)cyclopropanamine, chiral oxazaborolidine catalysts, often used in Corey-Bakshi-Shibata (CBS) reductions, play a crucial role. google.comgoogle.comnih.gov

A common strategy involves the asymmetric reduction of a ketone precursor, such as 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) or 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. google.comquickcompany.in The keto group is stereochemically reduced to a hydroxyl group using a chiral oxazaborolidine catalyst in combination with a borane source, like a borane dimethyl sulfide (B99878) complex or a borane-N,N-diethyl aniline (B41778) complex. chemicalbook.comgoogle.comgoogleapis.com This reaction establishes a key stereocenter in the molecule, for instance, yielding (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol or (1R)-1-(3',4'-difluorophenyl)-3-nitro-propan-1-ol with high enantiomeric excess. google.comgoogleapis.com This chiral alcohol is then carried forward through subsequent steps, including cyclization, to form the desired enantiomerically enriched cyclopropanamine. chemicalbook.comgoogle.com While effective, the use of expensive chiral catalysts and toxic borane complexes are noted disadvantages for large-scale production. google.comgoogleapis.com

Table 1: Key Reagents in Oxazaborolidine-Catalyzed Asymmetric Reduction

| Reagent Role | Example Compound | Function |

|---|---|---|

| Ketone Precursor | 2-chloro-1-(3,4-difluorophenyl)ethanone | Substrate for asymmetric reduction |

| Chiral Catalyst | (S)-Diphenylprolinol-derived oxazaborolidine | Controls the stereochemical outcome of the reduction |

Chiral resolution is a traditional yet reliable method for separating enantiomers from a racemic mixture. This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization.

In the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a common and effective resolving agent is R-(-)-mandelic acid. quickcompany.injustia.com When the racemic mixture of trans-2-(3,4-difluorophenyl)cyclopropanamine is treated with R-(-)-mandelic acid, it forms two diastereomeric salts: ((1R,2S)-amine • R-acid) and ((1S,2R)-amine • R-acid). Due to their differing solubilities, the desired (1R, 2S)-2-(3, 4-difluorophenyl) cyclopropanamine R-mandelic acid salt can be selectively crystallized and isolated. quickcompany.in Following separation, the pure enantiomer of the amine can be liberated from the salt by treatment with a base.

Modern Synthetic Advancements

Recent progress in synthetic organic chemistry has focused on developing more efficient, safer, and scalable processes. For the synthesis of cyclopropanamines, these advancements include the adoption of continuous-flow systems and the application of novel reagents and catalysts that improve reaction conditions and avoid hazardous materials.

Continuous-flow synthesis has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing. researchgate.net These systems enable enhanced control over reaction parameters, leading to improved yields, higher productivity, and increased safety. mpg.dersc.orgvapourtec.com

Research has demonstrated the successful telescoped continuous-flow synthesis of cyclopropylamine derivatives. mpg.dersc.org By optimizing processes such as the photocyclization of 1,2-diketones and subsequent reaction with amines, researchers have been able to produce a library of cyclopropylamines with good yields. mpg.devapourtec.com Key benefits of this approach include dramatically reduced reaction times—for example, from 48-72 hours in batch reactions to just 30 minutes in a flow system—and the elimination of intermediate purification steps, which maximizes process productivity. mpg.de Furthermore, flow processes using immobilized catalysts packed into columns have been developed for enantioselective cyclopropanation, showing that the catalyst can retain its activity for extended periods (over 48 hours) while reducing the formation of byproducts compared to batch processes. chemistryviews.org

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Cyclopropanamines

| Feature | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Reaction Time | 48-72 hours | ~30 minutes mpg.de |

| Productivity | Lower | Higher mpg.devapourtec.com |

| Intermediate Steps | Requires isolation/purification | Can be telescoped, eliminating purification mpg.de |

| Byproduct Formation | Higher potential | Reduced chemistryviews.org |

The evolution of synthetic routes for 2-(3,4-difluorophenyl)cyclopropanamine has been marked by the introduction of new reagents and reaction conditions aimed at improving safety and efficiency. Early synthetic pathways often relied on the Curtius rearrangement, which typically uses sodium azide—a toxic and potentially explosive reagent. google.comquickcompany.injustia.com More modern approaches have sought to replace this hazardous step. One such alternative involves using diphenylphosphoryl azide (DPPA) in a modified Curtius reaction to convert a carboxylic acid to the corresponding amine. patsnap.com

In the area of asymmetric cyclopropanation, advancements have been made through the application of novel metal catalysts. Chiral rhodium and ruthenium catalysts have been employed for the cyclopropanation of olefins. quickcompany.inorganic-chemistry.orgmdpi.com For instance, the reaction of 3,4-difluorostyrene (B50085) with ethyl diazoacetate in the presence of a chiral ruthenium(II) dimer and a pyridine-based ligand can yield the corresponding cyclopropane carboxylate with high stereoselectivity. quickcompany.in These organometallic methods represent a significant advancement, providing direct routes to chiral cyclopropane structures that are foundational to the final amine product. organic-chemistry.orgmdpi.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a fluorinated compound such as 1-(2,4-Difluorophenyl)cyclopropanamine, both proton (¹H) and fluorine (¹⁹F) NMR are particularly informative.

Proton NMR spectroscopy provides a map of the hydrogen atoms in a molecule. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons reveals their connectivity.

In the case of the hydrochloride salt of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, analysis in a solvent like DMSO-d₆ reveals distinct signals corresponding to the aromatic and cyclopropyl (B3062369) protons. google.com The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, while the aromatic protons are found further downfield. The complex multiplet patterns arise from coupling between the protons themselves (H-H coupling) and also coupling to the nearby fluorine atoms (H-F coupling).

Table 1: Representative ¹H NMR Data for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl in DMSO-d₆ google.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.20 | m | 1H | Cyclopropyl CH₂ |

| 1.45 | m | 1H | Cyclopropyl CH₂ |

| 2.40 | m | 1H | Cyclopropyl CH |

| 2.78 | m | 1H | Cyclopropyl CH-N |

| 7.05 | m | 1H | Aromatic CH |

| 7.25 | m | 1H | Aromatic CH |

| 7.32 | m | 1H | Aromatic CH |

| 8.76 | br s | 3H | NH₃⁺ |

Data sourced from patent literature for the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride salt. google.com

The broad singlet observed at 8.76 ppm is characteristic of the ammonium (B1175870) protons of the hydrochloride salt, confirming the presence of the protonated amine group. The multiplets between 1.20 and 2.78 ppm correspond to the four protons of the cyclopropane (B1198618) ring, with their complex splitting patterns indicating their diastereotopic nature and coupling to each other. The aromatic protons appear as multiplets between 7.05 and 7.32 ppm, with their shifts and couplings influenced by the two fluorine substituents. google.com

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. nih.gov Given the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, it provides a clear and unambiguous window into the electronic environment of the fluorine atoms. nih.govnih.gov

For this compound, the two fluorine atoms on the phenyl ring are in chemically non-equivalent environments. Consequently, they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. Analysis of the related (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride salt confirms this, showing two multiplets. google.com The precise chemical shifts are highly sensitive to the molecular structure and solvent. researchgate.net

Table 2: Representative ¹⁹F NMR Data for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine HCl in DMSO-d₆ google.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| -138.9 | m | 1F | Aromatic C-F |

| -142.1 | m | 1F | Aromatic C-F |

Data sourced from patent literature for the (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride salt. google.com

The presence of two distinct multiplets confirms the difluoro-substitution pattern on the phenyl ring. The coupling observed in these signals arises from interactions with neighboring protons and with the other fluorine atom. This technique is invaluable for confirming the identity and purity of fluorinated pharmaceuticals and intermediates. scispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uk

For this compound (C₉H₉F₂N), the calculated monoisotopic mass is 169.07 Da. nih.gov Upon ionization in a mass spectrometer, typically by electron impact (EI), a molecular ion (M⁺) is formed at m/z = 169. This molecular ion is energetically unstable and undergoes fragmentation to produce smaller, characteristic ions. chemguide.co.uk

The fragmentation pathways can be predicted based on the functional groups present: a primary amine, a cyclopropyl ring, and a difluorophenyl ring. libretexts.org

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable radical and carbocation fragments. mdpi.com

Ring Cleavage: The strained cyclopropyl ring can open, leading to various rearrangement and fragmentation products.

Loss of Substituents: Fragmentation can involve the loss of the amino group (NH₂) or cleavage of the bond connecting the cyclopropyl ring to the phenyl ring.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Origin |

|---|---|---|

| 169 | [C₉H₉F₂N]⁺ | Molecular Ion (M⁺) |

| 152 | [C₉H₇F₂]⁺ | Loss of NH₃ (from rearrangement) |

| 127 | [C₆H₃F₂]⁺ | Loss of C₃H₆N (cyclopropanamine moiety) |

| 95 | [C₆H₄F]⁺ | Loss of F from the difluorophenyl cation |

These fragmentation patterns are predicted based on general principles of mass spectrometry and have not been empirically confirmed from the search results.

Advanced X-ray Crystallography for Absolute Configuration Determination

The compound this compound possesses two chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). For instance, the trans isomer exists as a pair of enantiomers: (1R,2S) and (1S,2R). While spectroscopic methods like NMR can confirm the relative stereochemistry (e.g., cis vs. trans), they cannot typically determine the absolute configuration (the actual R/S designation at each chiral center).

The unequivocal determination of absolute configuration is achieved through single-crystal X-ray crystallography. nih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to build a three-dimensional model of the electron density of the molecule, revealing the precise spatial arrangement of every atom. ed.ac.uk

To distinguish between enantiomers, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. researchgate.net By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), crystallographers can determine the true absolute structure of the molecule in the crystal. nih.gov

While no complete single-crystal X-ray structure for the absolute configuration of this compound was found in the search results, patent literature does report the formation of white crystals of its hydrochloride salt and provides X-ray Powder Diffraction (XPRD) data. google.com XPRD is used to confirm the crystalline nature and phase purity of a material but does not provide the detailed atomic coordinates needed to assign absolute configuration. For light-atom molecules where the anomalous scattering effect is weak, co-crystallization with a chiral molecule of known absolute configuration can be used as an alternative strategy to secure the assignment. researchgate.netnih.gov

Computational and Theoretical Studies on Difluorophenylcyclopropanamines

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For difluorophenylcyclopropanamine derivatives, which are key components of pharmacologically active compounds, molecular docking is a particularly crucial technique. Docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the study of how it might interact with and influence a biological target.

The primary biological target for drugs derived from 1-(2,4-Difluorophenyl)cyclopropanamine, such as the antiplatelet agent Ticagrelor, is the P2Y12 receptor. nih.govnih.govmdpi.com The P2Y12 receptor is a G protein-coupled receptor that plays a pivotal role in ADP-induced platelet aggregation, making it a prime target for antithrombotic therapies. nih.govmdpi.comnih.gov Computational docking studies have been instrumental in elucidating how Ticagrelor and related compounds interact with this receptor. nih.govmdpi.comnih.gov

Molecular docking simulations are frequently used to predict the binding affinity between a ligand and its target protein, typically reported as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction. For derivatives of this compound, these predictions are vital for understanding their potency as P2Y12 inhibitors.

Computational studies on Ticagrelor, which contains the 2-(3,4-difluorophenyl)cyclopropylamine moiety, have predicted strong binding to the P2Y12 receptor. Molecular docking simulations have calculated the binding energy of Ticagrelor's active metabolite to be approximately -40.1 kJ·mol⁻¹. mdpi.commdpi.com These computational predictions align well with experimental data, which show Ticagrelor to be a potent inhibitor with high affinity for the P2Y12 receptor. nih.gov For instance, in vitro assays have demonstrated Ticagrelor's high potency with IC₅₀ values (the concentration required to inhibit 50% of the biological activity) as low as 0.059 µM in GTPγS binding assays and 0.074 µM in receptor filtration assays. nih.govquest.com.np Such studies show that computational models can effectively rank and predict the binding strength of potential drug candidates.

Table 1: Predicted and Experimental Binding Data for Ticagrelor at the P2Y12 Receptor

| Parameter | Value | Method/Assay | Source |

|---|---|---|---|

| Binding Energy | -40.1 kJ·mol⁻¹ | Molecular Docking | mdpi.commdpi.com |

| IC₅₀ | 0.074 ± 0.038 µM | P2Y12 Receptor Filtration Assay | nih.govquest.com.np |

| IC₅₀ | 0.059 ± 0.03 µM | GTPγS Binding Assay | nih.gov |

| K_d | 10.5 nM | Binding Studies (CHO-K1 cells) | quest.com.np |

Beyond predicting if a ligand will bind, docking simulations reveal how it binds. This ligand-protein interaction profile details the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand in the receptor's binding pocket.

For Ticagrelor, in silico docking has shown that it penetrates deep into the orthosteric binding pocket of the P2Y12 receptor. nih.govnih.gov This deep binding is a key feature of its potent and prolonged, yet reversible, inhibitory effect. nih.govnih.gov A detailed analysis of the docked complex identified several key amino acid residues in the P2Y12 receptor that participate in forming the binding site. sid.ir These interactions are crucial for anchoring the drug and achieving its antagonist effect.

Table 2: Key Amino Acid Residues in the P2Y12 Receptor Interacting with Ticagrelor

| Interacting Residue |

|---|

| Lys125 |

| Thr126 |

| Thr127 |

| Arg128 |

| Tyr123 |

| Ile212 |

| Glu215 |

| Arg231 |

| Lys232 |

| Lys233 |

| Asn235 |

| Lys237 |

Source: Based on data from molecular docking analysis. sid.ir

The molecular electrostatic potential (MEP) graph of Ticagrelor further supports this interaction profile, indicating that the electronegative fluorine, oxygen, and nitrogen atoms of the molecule are key sites for interaction with receptor residues. sid.ir

Conformational Analysis of the Cyclopropane (B1198618) Ring and Substituents

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis focuses on the orientation of the phenyl and amine substituents relative to the rigid cyclopropane ring. The cyclopropane ring itself is a highly strained, planar structure, which forces its substituents into fixed geometric relationships.

A critical aspect of the conformational analysis for this molecule is the rotation around the C-C bond connecting the cyclopropane ring to the difluorophenyl group. Computational methods, such as Density Functional Theory (DFT), can be used to perform a potential energy surface (PES) scan by systematically rotating this bond. mdpi.com This would identify the lowest energy (most stable) conformations. It is expected that the most stable conformer would minimize steric hindrance between the phenyl ring's ortho-fluorine atom and the hydrogens on the cyclopropane ring. Similarly, the orientation of the amine group is also subject to rotational freedom that would be analyzed to find the most stable arrangement. Identifying the preferred conformation is a fundamental requirement for accurate molecular modeling, as the ligand's shape dictates how it fits into a receptor's binding site. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its stability, reactivity, and interactions. mdpi.comnih.govrsc.org For this compound, these calculations can map its electronic landscape.

Key properties calculated include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. For this compound, regions of negative potential would be concentrated around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom, identifying them as likely sites for hydrogen bonding or electrostatic interactions. sid.ir

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal intramolecular charge transfer interactions and the nature of chemical bonds, providing a quantitative measure of electron delocalization and stabilization within the molecule. mdpi.com

These calculations help explain why certain parts of the molecule are more reactive than others and predict how it will interact with other molecules, such as water or a biological receptor. sid.irmdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing researchers to map the entire energy profile of a chemical transformation, including transition states and intermediates. A key step in one of the documented syntheses of this compound involves the Curtius rearrangement. nih.gov This reaction converts an acyl azide (B81097) into an isocyanate, which is then hydrolyzed to form the primary amine. nih.govwikipedia.org

Theoretical studies have clarified the mechanism of the Curtius rearrangement. It is now widely accepted that the thermal reaction proceeds through a concerted mechanism, where the migration of the alkyl/aryl group and the loss of nitrogen gas occur simultaneously, rather than through the formation of a discrete acyl nitrene intermediate. nih.govwikipedia.org DFT calculations have been used to model this concerted transition state and to calculate the activation energy of the rearrangement. researchgate.netnih.gov For related rearrangements, these activation barriers have been calculated to be in the range of 18-47 kcal/mol, depending on the specific molecule and computational method used. nih.gov By modeling the reaction pathway, computational chemistry can explain the observed stereochemical retention and guide the optimization of reaction conditions. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new, unsynthesized derivatives and for understanding which structural features are most important for potency.

For derivatives of difluorophenylcyclopropanamines, QSAR studies are highly relevant to their role as P2Y12 receptor antagonists. A QSAR study on a series of P2Y12 inhibitors successfully developed a predictive model using a combination of physicochemical descriptors and structure-based pharmacophore models. nih.gov The statistical quality of the resulting model demonstrates its predictive power.

Table 3: Statistical Parameters of a Representative QSAR Model for P2Y12 Inhibitors

| Parameter | Value | Description |

|---|---|---|

| r² | 0.9135 | Coefficient of determination (goodness of fit) |

| r² (adj) | 0.9147 | Adjusted r² |

| r² (PRESS) | 0.9129 | Predictive r² from leave-one-out cross-validation |

| LOF | 0.3553 | Lack-of-fit statistic |

Source: Data from a QSAR study on P2Y12 antagonists. nih.gov

Such models can identify key molecular properties (e.g., steric, electrostatic, hydrophobic fields) that are critical for binding to the P2Y12 receptor. nih.gov The insights gained from QSAR studies guide the rational design of new derivatives with improved affinity and selectivity, optimizing the therapeutic potential of this chemical scaffold.

Biological Activity and Mechanism of Action Studies Preclinical and in Vitro

Interaction with Neurotransmitter Systems

While specific data on the direct interaction of 1-(2,4-Difluorophenyl)cyclopropanamine with serotonin (B10506), dopamine, and histamine H3 receptors is not extensively available in the public domain, the structural similarity of this compound to known psychoactive agents warrants a discussion of its potential effects on these neurotransmitter systems.

Receptor Binding Affinity (e.g., Serotonin, Dopamine, Histamine H3)

Comprehensive receptor binding affinity data for this compound across a wide panel of neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and histamine H3 subtypes, is not yet publicly detailed. The affinity of a compound for these receptors is a critical determinant of its pharmacological profile. For instance, high affinity for serotonin receptors is a hallmark of many antidepressant and anxiolytic drugs, while dopamine receptor affinity is central to the action of antipsychotics and treatments for Parkinson's disease. Histamine H3 receptor antagonists are being investigated for their potential in treating cognitive disorders and narcolepsy. Given the phenylcyclopropylamine scaffold, which is present in molecules with known central nervous system activity, it is plausible that this compound may exhibit affinity for one or more of these receptor types. However, without specific binding assay data (such as Ki or IC50 values), any such potential remains speculative.

Selective Serotonin Reuptake Inhibition (SSRI) Mechanisms

The mechanism of selective serotonin reuptake inhibitors (SSRIs) involves the blockade of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission is believed to be the primary mechanism underlying their therapeutic effects in depression and other mood disorders. The core structure of this compound, a cyclopropylamine (B47189) derivative, is found in some compounds that interact with monoamine transporters. However, there is currently no published research that specifically characterizes this compound as a selective serotonin reuptake inhibitor or provides data on its potency (IC50 or Ki) for the serotonin transporter. Therefore, its role as a potential SSRI has not been established.

Enzyme Inhibition Profiles

Research has provided more specific insights into the inhibitory activity of this compound and its close analogs against certain enzymes, particularly those involved in epigenetic regulation and cancer signaling pathways.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). The inhibition of LSD1 has emerged as a promising strategy in cancer therapy. The compound trans-2-phenylcyclopropylamine (tranylcypromine) is a known mechanism-based inhibitor of LSD1. nih.govnih.govresearchgate.net This has spurred interest in the development of other phenylcyclopropylamine derivatives as more potent and selective LSD1 inhibitors.

Studies on fluorinated tranylcypromine analogues have shown that substitutions on the phenyl ring can significantly impact their inhibitory activity against the LSD1 enzyme. researchgate.net For instance, a study on cis- and trans-phenylcyclopropylamine (PCPA) derivatives demonstrated that a difluoro-substituted compound, specifically cis-4-Br-2,5-F2-PCPA, exhibited an inhibitory constant (Ki) of 0.094 µM against LSD1. acs.org This indicates that the presence of fluorine atoms on the phenyl ring is compatible with potent LSD1 inhibition. While specific IC50 or Ki values for this compound are not available, the existing data on structurally related fluorinated compounds suggest that it is a plausible candidate for LSD1 inhibition.

The inhibition of LSD1 leads to an increase in the methylation levels of its substrates, primarily dimethylated H3K4 (H3K4me2), which is a mark associated with active gene transcription. researchgate.net By preventing the removal of these methyl groups, LSD1 inhibitors can reactivate the expression of silenced tumor suppressor genes. In cellular assays, treatment with LSD1 inhibitors has been shown to increase global levels of H3K4me2. researchgate.netacs.org This epigenetic modification can lead to changes in gene expression profiles, ultimately inhibiting cancer cell proliferation and promoting differentiation. acs.org For example, potent tranylcypromine-based LSD1 inhibitors have been shown to induce the expression of LSD1 target genes such as GFI-1b, ITGAM, and KCTD12 in leukemia cell lines. acs.org

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC). The development of ALK inhibitors has been a significant advancement in the treatment of ALK-positive malignancies.

A study focused on the discovery of novel and highly selective cyclopropane (B1198618) ALK inhibitors identified a compound structurally very similar to this compound. This related compound, (1S,2S)-2-(2,4-difluorophenyl)cyclopropoxy-4-cyano-benzene (referred to as compound 1 in the study), demonstrated potent enzymatic inhibitory activity against ALK.

| Compound | ALK Enzymatic IC50 (µM) |

|---|---|

| (1S,2S)-2-(2,4-difluorophenyl)cyclopropoxy-4-cyano-benzene | 0.080 |

This finding indicates that the 2,4-difluorophenylcyclopropane scaffold is a promising pharmacophore for the development of potent ALK inhibitors. The sub-micromolar IC50 value suggests a strong interaction with the ALK enzyme's active site.

Dipeptidyl Peptidase IV Inhibition (for related trans-2-arylcyclopropylamines)

The trans-2-arylcyclopropylamine scaffold, a core structural feature of this compound, is a recognized pharmacophore for the inhibition of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine exopeptidase that plays a critical role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and improved glucose control, making it a key target for the treatment of type 2 diabetes.

A series of trans-2-aryl-cyclopropylamine derivatives were synthesized and evaluated for their biological activity against DPP-IV. Structure-activity relationship (SAR) studies of these analogs led to the discovery of novel and potent DPP-IV inhibitors, with many compounds exhibiting IC₅₀ values below 100 nM. These inhibitors also demonstrated excellent selectivity over other closely related proteases, including DPP8, DPP-II, and Fibroblast Activation Protein (FAP). For instance, one of the most potent compounds identified in these studies, which features a cyanopyrrolidine moiety, exhibited significant in vivo efficacy, inhibiting plasma DPP-IV activity in rats and improving glucose tolerance in mice.

The following table summarizes the DPP-IV inhibitory activity of selected trans-2-arylcyclopropylamine analogs, highlighting the impact of different substituents on the aryl ring and other parts of the molecule.

Cellular Activity Investigations (In Vitro Models)

Antitumor Activity in Preclinical Cell Models

The trans-2-phenylcyclopropylamine (2-PCPA) scaffold is a key structural element in a class of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that is overexpressed in various cancers and is a significant target for cancer therapy. LSD1 promotes cancer cell growth by demethylating histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), leading to the repression of tumor suppressor genes.

Derivatives of 2-PCPA, which are structurally analogous to this compound, have been developed as irreversible inhibitors that form a covalent bond with the FAD cofactor of LSD1. This inhibition leads to the re-expression of tumor suppressor genes and subsequent repression of cancer cell growth. For example, GSK2879552, an N-alkylated 2-PCPA derivative, has been shown to inhibit the growth of small cell lung cancer (SCLC) cells both in vitro and in vivo and has entered clinical trials. Other derivatives have demonstrated antiproliferative effects in cell models of breast cancer, prostate cancer, and glioma.

The table below presents data on the in vitro activity of selected 2-PCPA derivatives against cancer cell lines.

Anti-HIV Activity of Related Derivatives

The therapeutic potential of the tranylcypromine (TCP), or trans-2-phenylcyclopropylamine, scaffold extends to antiviral applications. Research has identified derivatives of this core structure that exhibit anti-HIV-1 activity. nih.gov For instance, certain racemic cyclopropane derivatives have shown potent activity, with IC₅₀ values in the low nanomolar range (1.3 to 4.8 nM). nih.gov

The mechanism of action for these related compounds involves the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. MIV-150, a third-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that incorporates the TCP scaffold, has progressed to clinical evaluation. nih.gov This demonstrates that the arylcyclopropylamine structure can be effectively utilized to design potent inhibitors of key viral enzymes.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

Role of Fluorine Substitution Pattern

The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate a compound's pharmacological profile. The effects of fluorine substitution are multifaceted and can significantly alter metabolic stability, binding affinity, and electronic properties. In the context of this compound, the difluoro pattern on the phenyl ring is expected to have a profound impact on its activity.

Fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Its high electronegativity can also alter the pKa of nearby functional groups, such as the amine on the cyclopropane ring, which can influence receptor interactions and cellular uptake. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, potentially increasing binding affinity.

However, the effect of fluorination is highly context-dependent and does not universally lead to improved activity. For example, in some tricyclic analogues of acyclovir, fluorine substitution was found to reduce antiviral activity, although the compounds retained potent cytostatic effects. This highlights that the strategic placement of fluorine is critical, and its impact must be empirically determined for each biological target.

Influence of Cyclopropane Stereochemistry

The rigid, three-dimensional structure of the cyclopropane ring makes stereochemistry a critical determinant of biological activity for arylcyclopropylamines. The relative orientation of the aryl and amine substituents (cis or trans) and the absolute configuration of the chiral centers (R,R), (S,S), (R,S), or (S,R) can lead to vastly different interactions with biological targets.

For many biological activities associated with this scaffold, including monoamine oxidase (MAO) inhibition, the trans configuration is essential for activity. For example, tranylcypromine, which is trans-2-phenylcyclopropylamine, is a potent MAO inhibitor, while the corresponding cis isomer is significantly less active. This is because the specific spatial arrangement of the phenyl ring and the amino group in the trans isomer allows for optimal positioning within the enzyme's active site.

Furthermore, within the active trans isomer pair, the two enantiomers often exhibit different potencies and selectivities. For instance, studies on the inhibition of MAO-A and MAO-B by optical isomers of related compounds have demonstrated significant stereoselectivity, with one enantiomer being substantially more potent than the other. This underscores the importance of stereochemical control in the synthesis and evaluation of biologically active cyclopropane-containing compounds.

Advanced Research Applications in Chemical Sciences

Utilization as Versatile Synthetic Building Blocks

The rigid, three-dimensional nature of the cyclopropane (B1198618) ring combined with the electronic influence of the difluorophenyl group makes 1-(2,4-difluorophenyl)cyclopropanamine and its derivatives highly valuable as versatile synthetic building blocks. These structural motifs are pivotal in constructing more complex, biologically active molecules. Development programs in medicinal chemistry often require tailor-made building blocks to innovate and create new chemical entities.

Researchers utilize these cyclopropane-containing units to impart specific conformational constraints on target molecules, which can be crucial for enhancing binding affinity and selectivity to biological targets. The preparation of such multifunctional building blocks is a challenge that often requires the integration of different polymerization and synthetic methods. The goal is to create well-defined architectures that are compatible with the desired functional groups. klinger-lab.de The development of new synthetic pathways to access these versatile building blocks is a continuous focus in organic chemistry. klinger-lab.dedurham.ac.uk For example, chiral cyclopropane units bearing two different functionalized carbon substituents have been developed as key intermediates for synthesizing various compounds with asymmetric cyclopropane structures. nih.gov

In practice, the amine or a related functional group (like a carboxylic acid) on the cyclopropane ring serves as a handle for elaboration, allowing it to be integrated into larger molecular frameworks. This is exemplified by its incorporation into heterocyclic systems to produce potent enzyme inhibitors. nih.gov

Probes for Investigating Biological Pathways

While not typically used as a standalone probe, the 1-(2,4-difluorophenyl)cyclopropyl scaffold is a critical component of molecules designed to investigate biological pathways. By incorporating this conformationally restricted moiety into a ligand, chemists can create tools to explore the topology and function of receptor binding sites with high precision.

A key example is in the study of serotonin (B10506) receptors. The 5-HT₂C receptor is a target for treating central nervous system (CNS) disorders, but achieving selectivity over the related 5-HT₂B and 5-HT₂A receptors is a major challenge. nih.gov Molecules built upon the 2-phenylcyclopropylmethylamine scaffold have been developed as potent and selective 5-HT₂C receptor agonists. nih.govnih.gov The rigid cyclopropane ring helps to lock the molecule into a specific conformation, which is essential for selective interaction with the 5-HT₂C receptor. By systematically modifying the scaffold, such as by introducing fluorine atoms, researchers can probe how subtle changes in electronics and conformation affect receptor binding and functional activity, thereby mapping the pharmacophoric requirements of the receptor. nih.gov These investigations are crucial for understanding the signaling pathways associated with these receptors and for the rational design of safer therapeutics. nih.gov

Development of New Chemical Methodologies

The demand for enantiomerically pure fluorinated cyclopropanes like this compound has spurred the development of new and refined synthetic methodologies. The synthesis of this class of compounds is challenging, often requiring multi-step sequences and precise control over stereochemistry. google.com

Initial methods for producing related compounds sometimes relied on hazardous reagents like sodium azide (B81097) for the Curtius rearrangement to form the amine group from a carboxylic acid. google.com The need for safer, more efficient, and scalable processes has driven innovation. Methodologies have been developed based on the cyclopropanation of alkenes derived from precursors like 3,4-difluorobenzaldehyde (B20872), using reagents such as trimethylsulfoxonium (B8643921) iodide. google.com These efforts aim to reduce the use of toxic and expensive reagents, making the synthesis more suitable for industrial application.

Producing a single enantiomer of a chiral drug is critical, as different enantiomers can have vastly different biological effects. Consequently, significant research has focused on the asymmetric synthesis of chiral cyclopropanes. For arylcyclopropylamines, several strategies have been employed:

Chiral Catalysts: Dirhodium tetracarboxylate catalysts are highly effective for asymmetric cyclopropanation. nih.gov For instance, catalysts like Rh₂(R-p-Ph-TPCP)₄ and Rh₂(S-TPPTTL)₄ have been used to generate 1-aryl-2-heteroarylcyclopropane carboxylates with high enantioselectivity. nih.gov Additives such as 2-chloropyridine (B119429) can further enhance selectivity in these reactions. nih.gov

Chiral Auxiliaries: The use of a chiral auxiliary, such as Oppolzer's sultam or (R)-pantolactone, is another established method. google.comnih.gov A substituted cinnamic acid can be derivatized with the auxiliary, followed by a diastereoselective cyclopropanation to yield a product with high chiral purity. google.com

Transition Metal-Catalyzed Cycloaddition: Key fluorinated cyclopropane moieties can be constructed through transition metal-catalyzed [2+1]-cycloaddition reactions of aromatic vinyl fluorides, providing a direct route to the core structure. nih.gov

These advanced strategies are crucial for accessing specific stereoisomers of this compound and related compounds for their use in medicinal chemistry.

Table 1: Asymmetric Synthesis Approaches for Chiral Cyclopropanes

| Strategy | Description | Catalyst/Auxiliary Example | Reference |

|---|---|---|---|

| Chiral Catalyst | A chiral catalyst guides the formation of one enantiomer over the other during the cyclopropanation reaction. | Dirhodium tetracarboxylates (e.g., Rh₂(S-DOSP)₄) | nih.gov |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the reaction, and is later removed. | Oppolzer's sultam | google.com |

| Asymmetric Reduction | A ketone is stereochemically reduced to a chiral alcohol, which then directs the subsequent cyclopropane ring formation. | Chiral oxazaborolidine catalyst | google.com |

Contribution to Ligand Design and Medicinal Chemistry Research

The 1-(2,4-difluorophenyl)cyclopropane motif is a powerful pharmacophore in modern ligand-based drug design. nih.govnumberanalytics.comfiveable.me Its rigid structure and specific electronic properties are leveraged to design potent and selective inhibitors for various biological targets, particularly protein kinases and G-protein coupled receptors.

Researchers have incorporated this scaffold into molecules targeting several key proteins implicated in disease:

VEGFR-2 Kinase Inhibitors: The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group onto a pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazine scaffold led to the discovery of a novel series of potent, low-nanomolar inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The cyclopropane moiety is a critical part of the structure that interacts with the enzyme. nih.govmdpi.com

c-Met Kinase Inhibitors: In a similar vein, novel derivatives featuring a cyclopropanecarboxamide (B1202528) group have been synthesized and evaluated as potential inhibitors of the c-Met kinase, another important target in oncology. nih.govrsc.org One of the most promising compounds from a related series showed a c-Met IC₅₀ value of 0.016 µM and significant cytotoxicity against several cancer cell lines. nih.govconsensus.appx-mol.com

Serotonin 5-HT₂C Receptor Agonists: As mentioned previously, the fluorinated phenylcyclopropylamine structure is key to designing selective agonists for the 5-HT₂C receptor. nih.gov The difluoro-substitution pattern can enhance metabolic stability and brain penetration, crucial properties for CNS drugs, while the cyclopropane ring ensures the correct orientation for potent and selective receptor activation. nih.govnih.gov

The consistent use of this structural unit across different research programs highlights its importance as a privileged scaffold for interacting with diverse biological targets.

Table 2: Applications in Ligand Design

| Target Protein | Therapeutic Area | Role of the Cyclopropane Moiety | Key Finding | Reference |

|---|---|---|---|---|

| VEGFR-2 | Oncology | Core scaffold component for kinase inhibition. | Discovery of low nanomolar inhibitors with antitumor efficacy. | nih.gov |

| c-Met Kinase | Oncology | Part of the N-acyl group in novel inhibitor series. | Identification of compounds with potent enzymatic inhibition (IC₅₀ = 0.016 µM) and cellular activity. | nih.govx-mol.com |

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of difluorophenyl)cyclopropanamine derivatives is often complex and can involve hazardous materials, highlighting the need for more efficient, safer, and scalable methods. Many existing routes for the related and well-documented (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate for the drug ticagrelor, serve as a basis for developing new strategies. googleapis.comgoogle.com

Current methods often involve multi-step processes that can be lengthy and low-yielding. google.com For instance, some syntheses start from 3,4-difluorobenzaldehyde (B20872) and proceed through a propenoic acid derivative, followed by steps that may use hazardous reagents like diazomethane (B1218177) and sodium azide (B81097). google.com Alternative routes begin with 1,2-difluorobenzene, but can involve expensive catalysts like chiral oxazaborolidine and toxic complexes such as borane (B79455) dimethylsulfide. googleapis.comgoogle.com The use of a Curtius rearrangement, which employs potentially explosive azides, is another common but problematic step in converting cyclopropanecarboxylic acids to the desired amine. google.com

Future research should focus on developing catalytic and asymmetric methods to overcome these challenges. Key areas for exploration include:

Asymmetric Cyclopropanation: Developing novel catalysts for the direct asymmetric cyclopropanation of difluorinated styrenes would provide a more direct and atom-economical route to chiral cyclopropanes. google.com

Safer Amine Synthesis: Investigating alternatives to the Hofmann and Curtius rearrangements is crucial. Enzymatic transamination or other biocatalytic methods could offer a greener and safer approach to installing the amine group.

Flow Chemistry: Implementing continuous flow processes could improve safety when handling hazardous intermediates and reagents, allow for precise control over reaction conditions, and facilitate easier scale-up.

A comparison of existing and potential synthetic strategies highlights the trade-offs between efficiency, safety, and cost.

| Synthetic Strategy | Starting Materials | Key Steps & Reagents | Advantages | Disadvantages & Research Opportunities |

| Via Cinnamic Acid Derivative | 3,4-Difluorobenzaldehyde, Malonic Acid | Propenoic acid formation, Derivatization with chiral sultam, Diastereoselective cyclopropanation, Curtius rearrangement | High chiral purity achievable google.com | Long (8+ steps), Use of hazardous reagents (sodium hydride, diazomethane, sodium azide), Expensive chiral auxiliaries. google.com |

| Via Friedel-Crafts Acylation | 1,2-Difluorobenzene, Chloroacetyl Chloride | Friedel-Crafts reaction, Chiral reduction (oxazaborolidine/borane), Cyclopropanation (triethylphosphoacetate), Hofmann rearrangement | Utilizes readily available starting materials. | Use of toxic borane complexes, hazardous sodium hydride, and multi-step sequence. googleapis.comgoogle.com |

| Via Nitroalkane Cyclization | 1,2-Difluorobenzene, 3-Chloropropionyl Chloride | Friedel-Crafts acylation, Nitration, Stereoselective reduction, Intramolecular cyclization, Nitro group reduction | Avoids azide-based rearrangements. | Use of expensive chiral catalysts, toxic borane complexes, heavy metals (zinc), and hazardous diethyl azodicarboxylate. google.comchemicalbook.com |

| Future: Biocatalytic Routes | Difluorinated Styrene or Ketone | Engineered cyclopropanases or transaminases | High stereoselectivity, Environmentally benign (mild, aqueous conditions), Reduced hazardous waste. | Requires significant enzyme discovery and engineering efforts. chemrxiv.org |

Exploration of Undiscovered Biological Targets and Mechanisms

While isomers like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine are known primarily as components of P2Y12 receptor antagonists for treating thrombosis, the broader biological potential of the 1-(2,4-Difluorophenyl)cyclopropanamine scaffold is largely untapped. googleapis.comchemicalbook.com The structural motif is present in compounds explored for other activities, including as dipeptidyl peptidase IV (DPP-IV) inhibitors. chemicalbook.com The unique combination of fluorine atoms, which can modulate metabolic stability and binding affinity, and the rigid cyclopropane (B1198618) ring suggests that derivatives could interact with a wide range of biological targets. cymitquimica.com

Future research should systematically screen this compound and its derivatives against diverse panels of enzymes and receptors. Potential areas of interest include:

Enzyme Inhibition: Beyond DPP-IV, enzymes such as lipoxygenases, kinases, and proteases, which are implicated in inflammation and cancer, could be promising targets. dovepress.com

Ion Channels and Receptors: The compound's rigid structure could be ideal for targeting specific conformations of ion channels or G-protein coupled receptors (GPCRs) involved in neurological or cardiovascular diseases.

Anticancer Agents: Heterocyclic derivatives of similar fluorinated compounds have shown promise as anticancer agents by targeting pathways involving Bcl-2 family proteins, mTOR, or cyclin-dependent kinases. mdpi.com

Understanding the mechanism of action will be critical. Studies could investigate how these compounds interfere with signaling pathways, such as the RAS/RAF/MAPK or Wnt/β-catenin pathways, which are often dysregulated in various diseases. mdpi.com

Integration with Advanced Computational Design Principles

Computational chemistry offers powerful tools to accelerate the discovery of new derivatives with tailored properties, moving beyond traditional trial-and-error synthesis. mdpi.comnih.gov Integrating advanced computational design can guide the development of this compound-based molecules with enhanced efficacy and specificity.

Key computational strategies include:

Structure-Based Design: Using molecular docking, researchers can simulate how different derivatives bind to the active sites of target proteins. This can predict binding affinities and guide the synthesis of compounds with improved potency. dovepress.com For example, docking studies could be used to design inhibitors for specific enzymes by optimizing the interactions of the difluorophenyl ring and the cyclopropylamine (B47189) moiety within the binding pocket. dovepress.com

Mechanism-Based Catalyst Design: For developing new synthetic routes, computational workflows can be used to design stereodivergent biocatalysts, such as 'cyclopropanases', that can produce specific stereoisomers of the target molecule with high precision. chemrxiv.org

Machine Learning and AI: By training algorithms on existing data sets of similar compounds and their biological activities, machine learning models can predict the properties of novel, unsynthesized derivatives. nih.govnih.gov This can help prioritize which molecules to synthesize, saving significant time and resources.

These computational approaches can create a feedback loop with experimental validation, leading to a more efficient and rational design of next-generation compounds. mdpi.com

Applications in Chemical Biology and Material Science (Beyond Pharmaceuticals)

The unique physicochemical properties of this compound make it a candidate for applications outside of traditional drug development.

Chemical Biology: The compound can serve as a scaffold for creating chemical probes to study biological systems. For instance, attaching a fluorescent tag or a photo-crosslinking group could allow researchers to identify its binding partners within a cell, helping to elucidate new biological pathways or drug targets. Its use as a biochemical reagent in life science research is already noted. medchemexpress.com

Material Science: Fluorinated organic molecules are of great interest in materials science for their unique electronic and surface properties. The incorporation of the rigid, polar this compound unit into polymers or liquid crystals could lead to novel materials with applications in electronics or optics. While this is speculative, related heterocyclic structures like 1,2,4-oxadiazoles have been explored for their potential in creating supramolecular liquid crystals. nih.gov

Investigation of Alternative Fluorine Substitution Patterns and Cyclopropane Derivatizations

The specific placement of the two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its biological activity. The 2,4-difluoro pattern is just one of several possibilities. A systematic investigation into other substitution patterns is a logical next step.

| Substitution Pattern | Potential Influence on Properties | Research Focus |

| 3,4-Difluoro | Well-studied isomer; key for P2Y12 antagonism. cymitquimica.com | Serve as a benchmark for comparing new derivatives. |

| 2,5-Difluoro | May alter hydrogen bonding capacity and steric profile. | Synthesis and screening for novel biological activities. drugbank.com |

| 2,6-Difluoro | Flanking fluorine atoms could restrict rotation of the phenyl ring, locking it into a specific conformation. | Explore as conformationally-constrained probes for receptor binding. |

| 3,5-Difluoro | Symmetrical pattern could influence crystal packing and solubility. | Investigate impact on solid-state properties and formulation. |

Furthermore, the cyclopropane ring itself can be derivatized. Introducing substituents on the ring could fine-tune the molecule's three-dimensional shape and introduce new functional groups for interacting with biological targets or for conjugation in chemical biology applications. For example, methods for producing gem-difluorocyclopropanes or other halogenated cyclopropanes could be adapted to create novel analogs with distinct properties. beilstein-journals.org

Q & A

Q. How can 1-(2,4-Difluorophenyl)cyclopropanamine be synthesized with high stereochemical purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a difluorophenyl-substituted alkene precursor. Key steps include:

- Precursor Preparation : Start with 2,4-difluorophenylacetic acid derivatives (e.g., via esterification or amidation) .

- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II) or Cu(I)) with diazo compounds to form the cyclopropane ring. Chiral auxiliaries or enantioselective catalysts are critical for stereochemical control, as seen in related (1R,2S)-cyclopropanamine syntheses .

- Purification : Employ chiral chromatography or recrystallization to isolate enantiomerically pure forms (>95% purity) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and cyclopropane ring integrity. For example, cyclopropane protons typically show coupling constants () of 5–8 Hz .

- X-ray Crystallography : Resolve stereochemistry and bond angles, as demonstrated in structurally similar cyclopropane derivatives .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for fluorine-containing ions .

Q. How can reaction conditions be optimized to maximize yield and purity in large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclopropanation efficiency .

- Catalyst Screening : Test Rh(II) carboxylates vs. Cu(I) complexes for regioselectivity and enantiomeric excess (ee). For example, Rh(II) catalysts may favor trans-diastereomers .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like ring-opening .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like monoamine oxidases or cytochrome P450s .

- In Vitro Assays : Conduct enzyme inhibition studies (IC measurements) and cellular viability assays (e.g., MTT) to evaluate antimicrobial or anticancer activity .

- Metabolic Stability : Assess hepatic microsomal stability to identify metabolic hotspots (e.g., fluorophenyl ring oxidation) .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to evaluate cyclopropane ring strain and fluorine substituent effects on acidity/basicity .

- pKa Prediction : Use software like MarvinSketch to estimate amine group pKa (~8.5–9.0), critical for protonation-dependent bioactivity .

- Degradation Pathways : Simulate hydrolytic ring-opening mechanisms at acidic (pH < 3) or basic (pH > 10) conditions .

Q. How can contradictory data on synthesis yields or stereochemical outcomes be resolved?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction parameters (e.g., catalyst loading, solvent purity) across studies. For example, trace moisture may deactivate Rh(II) catalysts .

- Reproducibility Checks : Validate reported protocols with controlled inert atmospheres and anhydrous solvents.

- Advanced Analytics : Use - HOESY NMR to detect steric interactions affecting stereoselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.